methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate
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Overview
Description
Methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain functional groups with others, enabling the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate : Another compound with a similar tetracyclic structure.
Rifampicin: A structurally related compound with antibiotic properties.
Uniqueness
Methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate is unique due to its specific functional groups and molecular configuration, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-10-7-8-20-13(9-10)14(19(23)24-2)15-16(20)18(22)12-6-4-3-5-11(12)17(15)21/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYUCRGSAVFMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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